molecular formula C13H15N3OS B5483708 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide

Cat. No.: B5483708
M. Wt: 261.34 g/mol
InChI Key: LCDDICYTRBYGIE-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 5-position of the thiadiazole ring and a 3-methylphenyl group attached to the acetamide moiety.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-3-12-15-16-13(18-12)14-11(17)8-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDDICYTRBYGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as sodium hydride.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the thiadiazole derivative with 3-methylphenylacetic acid chloride in the presence of a base like pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring can interact with biological targets through hydrogen bonding and hydrophobic interactions.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the thiadiazole ring, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-chlorophenyl)acetamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the ethyl group and the 3-methylphenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the ethyl group at the 5-position of the thiadiazole ring may enhance its lipophilicity and ability to interact with hydrophobic biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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